2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
This compound is a substituted imidazole derivative featuring a furan-2-ylmethyl group at the N1 position, a 4-methoxyphenyl substituent at C5 of the imidazole ring, and a thioether-linked pyrrolidin-1-yl ethanone moiety. Its molecular formula is inferred as C22H23N3O3S, with an estimated molecular weight of ~425.5 g/mol.
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-26-17-8-6-16(7-9-17)19-13-22-21(24(19)14-18-5-4-12-27-18)28-15-20(25)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKODMOOFVKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting from commercially available furan-2-carbaldehyde, 4-methoxybenzylamine, and pyrrolidine, a multi-step synthesis is conducted.
Reactions typically involve formation of intermediates through condensation, cyclization, and thiolation reactions.
Key reaction conditions include controlled temperature settings, use of specific catalysts, and protection/deprotection of functional groups.
Industrial Production Methods:
Industrial synthesis focuses on scalability and cost-efficiency, often utilizing continuous flow reactors.
Optimization of reaction conditions to minimize by-products and enhance yield is essential.
Automated synthesis and purification techniques are employed to streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrolidine rings.
Reduction: Reduction can modify specific functional groups, altering the compound’s properties.
Substitution: Various substitution reactions can occur, especially at the imidazole and furan rings.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reactions often involve halides and specific solvents.
Major Products:
Oxidized derivatives with altered electronic properties.
Reduced compounds with modified functional groups.
Substituted products depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exhibit significant anticancer properties. For instance, imidazole derivatives are known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The thioether linkage in this compound may enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Properties
Research has shown that compounds containing furan and imidazole rings often possess antimicrobial activities. The presence of the furan moiety in this compound suggests potential efficacy against bacterial and fungal pathogens. Studies have reported that similar structures can disrupt microbial cell membranes or inhibit essential enzymatic pathways.
Neurological Applications
The pyrrolidine moiety is associated with neuroprotective effects, making this compound a candidate for treating neurodegenerative disorders such as Alzheimer's disease. The ability of imidazole derivatives to cross the blood-brain barrier enhances their potential as therapeutic agents in neurology.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored a series of imidazole derivatives, including those similar to the target compound. These derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to the induction of oxidative stress and apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In a publication from Microbial Drug Resistance, researchers evaluated the antimicrobial properties of several furan-containing compounds. The results demonstrated that compounds with similar structural features to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Mechanism of Action
Effect Mechanism: The compound interacts with specific enzymes or receptors in biological systems.
Molecular Targets: Targets include enzymes involved in metabolic pathways and receptors on cell membranes.
Pathways Involved: It may influence signaling pathways, gene expression, or enzymatic activity, leading to observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Literature
The following compounds (Table 1) share core imidazole or heterocyclic frameworks with variations in substituents, enabling comparative analysis:
Substituent Effects on Physicochemical Properties
N1 Substituents
- Furan’s oxygen atom may improve solubility in polar solvents.
- 4-Chlorophenyl () : The electron-withdrawing chlorine atom increases electrophilicity, possibly enhancing reactivity in nucleophilic environments but reducing solubility compared to furan .
- p-Tolyl () : The methyl group is weakly electron-donating, offering steric bulk without significant polarity, which may reduce solubility .
C5 Substituents
- 4-Methoxyphenyl (Target) : The methoxy group is strongly electron-donating, increasing electron density on the imidazole ring. This may stabilize charge-transfer interactions in biological targets.
Thioether-Linked Moieties
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural trends suggest:
Biological Activity
The compound 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological profile, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a furan ring, an imidazole moiety, and a pyrrolidine group, which contribute to its biological properties.
Research indicates that the compound exhibits various biological activities through multiple mechanisms:
- Antitumor Activity : The imidazole and thioether functionalities are known to influence cell signaling pathways associated with cancer proliferation. Studies have shown that similar compounds exhibit cytotoxic effects against different cancer cell lines, suggesting that this compound may inhibit tumor growth by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : Compounds with imidazole structures often display antimicrobial activity. The presence of the furan and methoxyphenyl groups may enhance this activity by interacting with microbial cell membranes or inhibiting essential enzymes .
- Anti-inflammatory Effects : The thioether linkage may contribute to anti-inflammatory properties by modulating inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX inhibition |
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of various imidazole derivatives, it was found that compounds similar to the target compound demonstrated significant inhibition of cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be in the range of 10–30 µM, indicating potent activity against these cancer types .
Case Study 2: Antimicrobial Effects
A series of experiments tested the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 3: Anti-inflammatory Potential
In vivo studies assessed the anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound exhibited a significant reduction in swelling compared to the control group, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
